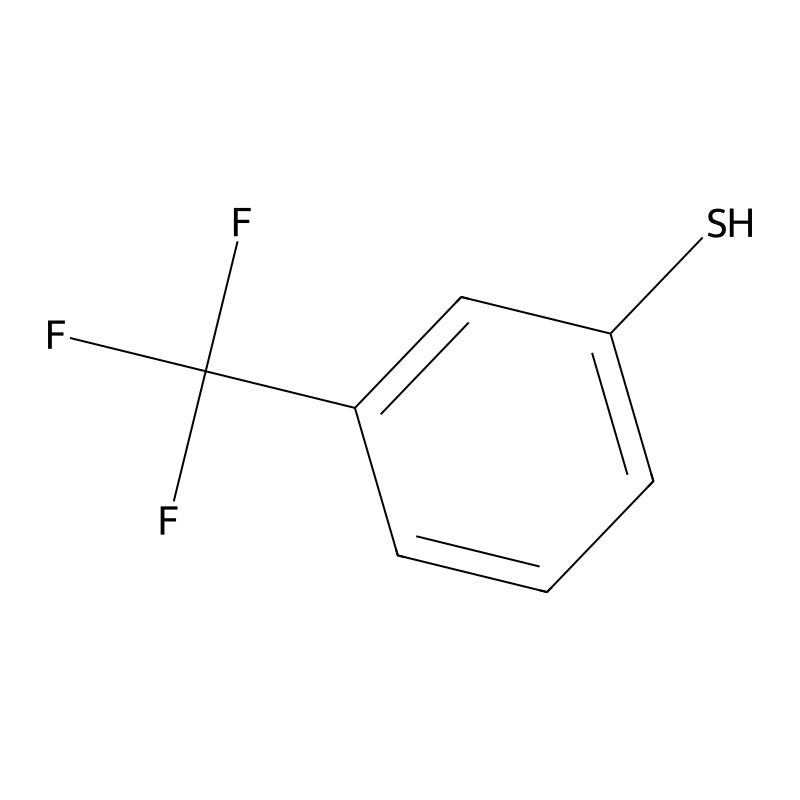

3-(Trifluoromethyl)thiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Trifluoromethyl)thiophenol (CAS 937-00-8) is a highly reactive, fluorinated aromatic thiol utilized extensively as a building block in pharmaceutical, agrochemical, and advanced materials synthesis . Characterized by a thiol group and a meta-positioned trifluoromethyl (-CF3) group, this compound serves as a critical precursor for introducing the m-CF3-phenylthio moiety into complex molecules. The presence of the strongly electron-withdrawing CF3 group fundamentally alters the physicochemical properties of the molecule compared to unsubstituted thiophenol, significantly lowering its pKa and increasing its lipophilicity. For industrial buyers and synthetic chemists, its primary value lies in its predictable reactivity in C-S cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, offering a distinct electronic and steric profile that is essential for tuning the binding affinity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

Research Fit

Procuring generic thiophenol or alternative isomers (such as 4-(trifluoromethyl)thiophenol) as substitutes for 3-(Trifluoromethyl)thiophenol routinely leads to synthetic failures or suboptimal product profiles . Substituting with unsubstituted thiophenol drastically alters the electronic landscape of the resulting thioether, stripping away the enhanced lipophilicity and metabolic resistance imparted by the CF3 group, which are often critical for drug efficacy. Conversely, utilizing the para-isomer (4-(trifluoromethyl)thiophenol) introduces strong resonance electron withdrawal that severely dampens the nucleophilicity of the thiolate anion, requiring harsher reaction conditions, higher catalyst loadings, and longer reaction times in cross-coupling workflows. Consequently, 3-(Trifluoromethyl)thiophenol must be specifically procured when a precise balance of mild-base compatibility, retained nucleophilicity, and meta-directed steric bulk is required for process reproducibility and target performance.

Substitution Risk

Thiol Acidity and Mild-Base Deprotonation Efficiency

The acidity of the thiol proton is a critical parameter for process chemistry, dictating the strength of the base required for activation. 3-(Trifluoromethyl)thiophenol exhibits a pKa of approximately 5.74, making it significantly more acidic than unsubstituted thiophenol, which has a pKa of 6.62 . This nearly 1-log unit difference means that 3-(Trifluoromethyl)thiophenol can be quantitatively deprotonated to its highly reactive thiolate form using mild bases such as potassium carbonate, whereas thiophenol often requires stronger bases for equivalent activation kinetics.

| Evidence Dimension | Thiol acidity (pKa) |

| Target Compound Data | ~5.74 |

| Comparator Or Baseline | Thiophenol (~6.62) |

| Quantified Difference | 0.88 pKa unit reduction |

| Conditions | Standard aqueous/organic solvent models |

Enables the use of milder bases during C-S bond formation, preventing base-catalyzed degradation or epimerization in sensitive, multi-functional pharmaceutical intermediates.

Lipophilicity Contribution for Hit-to-Lead Optimization

In medicinal chemistry, the incorporation of a trifluoromethyl group is a standard strategy for modulating pharmacokinetics. The m-CF3-phenylthio group derived from 3-(Trifluoromethyl)thiophenol provides a substantially higher lipophilic contribution compared to an unsubstituted phenylthio group. Predictive models and structural analyses place the LogP of 3-(Trifluoromethyl)thiophenol at approximately 3.6, compared to 2.5 for standard thiophenol [1]. This +1.1 LogP enhancement directly translates to improved membrane permeability and altered partitioning behavior in downstream API candidates.

| Evidence Dimension | Partition coefficient (LogP) |

| Target Compound Data | ~3.6 |

| Comparator Or Baseline | Thiophenol (~2.5) |

| Quantified Difference | ~+1.1 LogP units |

| Conditions | Standard partition coefficient modeling |

Provides a direct procurement justification for medicinal chemists needing to predictably increase the lipophilicity and target binding affinity of thioether-containing drug candidates.

Regio-Electronic Influence on Thiolate Nucleophilicity

The position of the electron-withdrawing CF3 group fundamentally dictates the nucleophilic strength of the resulting thiolate. In 4-(trifluoromethyl)thiophenol, the para-CF3 group exerts strong resonance withdrawal, significantly deactivating the sulfur center. In contrast, the meta-CF3 group in 3-(Trifluoromethyl)thiophenol exerts primarily an inductive withdrawal . This structural distinction allows the meta-thiolate to retain greater nucleophilicity, resulting in faster substitution kinetics and higher yields in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions under identical conditions.

| Evidence Dimension | Electronic deactivation mechanism |

| Target Compound Data | Meta-CF3 (Inductive withdrawal predominant) |

| Comparator Or Baseline | 4-(Trifluoromethyl)thiophenol (Resonance and inductive withdrawal) |

| Quantified Difference | Higher retained sulfur nucleophilicity for the meta-isomer |

| Conditions | Nucleophilic aromatic substitution and cross-coupling environments |

Provides a superior balance of reactivity and electron-withdrawing character, minimizing reaction times and catalyst loading compared to the para-substituted analog.

Mild-Condition C-S Cross-Coupling in API Synthesis

Because its lower pKa (5.74) allows complete deprotonation with mild bases like K2CO3, 3-(Trifluoromethyl)thiophenol is the preferred reagent for synthesizing diaryl sulfides via Buchwald-Hartwig or Ullmann-type couplings when the substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters) .

Lipophilic Pharmacophore Incorporation in Drug Discovery

Leveraging its high LogP contribution (~3.6), this compound is directly procured for hit-to-lead optimization campaigns aiming to improve the membrane permeability, metabolic stability, and hydrophobic pocket binding of kinase inhibitors and other targeted therapeutics [1].

High-Yield Nucleophilic Aromatic Substitution (SNAr)

Due to the purely inductive (rather than resonance) electron-withdrawing nature of the meta-CF3 group, 3-(Trifluoromethyl)thiophenol maintains sufficient nucleophilicity to efficiently attack electron-deficient aryl halides in SNAr reactions, offering faster kinetics and higher yields than its para-substituted counterpart .

Application Fit Matrix

XLogP3

GHS Hazard Statements

H227 (11.11%): Combustible liquid [Warning Flammable liquids];

H301+H311+H331 (22.22%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (55.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (22.22%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Explore Compound Types